molecular formula C18H23N B14364282 4-Methyl-1,1-diphenylpentan-3-amine CAS No. 93948-25-5

4-Methyl-1,1-diphenylpentan-3-amine

Cat. No.: B14364282
CAS No.: 93948-25-5
M. Wt: 253.4 g/mol
InChI Key: CUSQLKIZSSMRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,1-diphenylpentan-3-amine is an organic compound belonging to the class of amines It features a pentane backbone with a methyl group at the fourth position and two phenyl groups at the first position The amine group is located at the third position of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-diphenylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of 1,1-diphenylpentan-3-one with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, ensuring efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-diphenylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-Methyl-1,1-diphenylpentan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-diphenylpentan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylpentan-3-amine: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

    4-Methyl-1,1-diphenylbutan-3-amine: Has a shorter carbon chain, affecting its reactivity and applications.

    4-Methyl-1,1-diphenylhexan-3-amine: Features a longer carbon chain, which can influence its solubility and interaction with molecular targets.

Uniqueness

4-Methyl-1,1-diphenylpentan-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of both phenyl groups and the methyl group at strategic positions enhances its versatility in various applications.

Properties

93948-25-5

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

4-methyl-1,1-diphenylpentan-3-amine

InChI

InChI=1S/C18H23N/c1-14(2)18(19)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3

InChI Key

CUSQLKIZSSMRDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C1=CC=CC=C1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.